molecular formula C12H14Br2O2 B13007632 tert-Butyl 4-bromo-3-(bromomethyl)benzoate

tert-Butyl 4-bromo-3-(bromomethyl)benzoate

Cat. No.: B13007632
M. Wt: 350.05 g/mol
InChI Key: VCJAJTNAGVGPKG-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-(bromomethyl)benzoate is a versatile and valuable bifunctional aromatic building block designed for advanced organic synthesis and pharmaceutical research. This compound features two distinct reactive sites: a bromine substituent on the aromatic ring, which is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), and a bromomethyl group, which can undergo efficient nucleophilic substitution to introduce a benzyl moiety. This dual functionality makes it an ideal precursor for constructing complex molecular architectures, including biaryl systems and substituted benzyl derivatives. Researchers utilize this reagent in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and materials science. The tert-butyl ester group offers superior stability under a range of reaction conditions and can be readily deprotected to yield the corresponding carboxylic acid, providing a handle for further functionalization through amide coupling or other reactions. This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

tert-butyl 4-bromo-3-(bromomethyl)benzoate

InChI

InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-6H,7H2,1-3H3

InChI Key

VCJAJTNAGVGPKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)CBr

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 4 Bromo 3 Bromomethyl Benzoate

Nucleophilic Substitution Reactions at the Benzylic Bromide Site

The benzylic bromide in tert-butyl 4-bromo-3-(bromomethyl)benzoate is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate and the good leaving group ability of the bromide ion.

Elucidation of SN1 and SN2 Mechanistic Pathways

The mechanism of nucleophilic substitution at the benzylic position can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) pathway, or a combination of both. The prevailing mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

In an SN1 reaction , the rate-determining step is the unimolecular dissociation of the benzylic bromide to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. The stability of the carbocation is enhanced by the delocalization of the positive charge into the aromatic ring.

Conversely, an SN2 reaction involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com This process occurs via a backside attack, leading to an inversion of stereochemistry if the carbon center is chiral. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For primary haloalkanes like the benzylic bromide in the title compound, the SN2 pathway is often favored due to reduced steric hindrance around the reaction center. youtube.com

Reaction Kinetics and Stereochemical Implications of Nucleophilic Attack

The kinetics of the nucleophilic substitution provide insight into the operative mechanism. A reaction following first-order kinetics, where the rate is proportional only to the concentration of the this compound, is indicative of an SN1 pathway. youtube.com In contrast, a reaction exhibiting second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile, points to an SN2 mechanism. youtube.com

From a stereochemical standpoint, if the benzylic carbon were a stereocenter, an SN1 reaction would lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face with equal probability. An SN2 reaction, however, proceeds with inversion of configuration at the electrophilic carbon.

Scope with Diverse Nucleophiles (e.g., amines, thiols, oxygen nucleophiles, carbon nucleophiles)

The benzylic bromide of this compound readily reacts with a wide array of nucleophiles, demonstrating its synthetic utility.

Amines: Primary and secondary amines act as nitrogen nucleophiles, displacing the bromide to form the corresponding benzylamines. This reaction is fundamental for the introduction of nitrogen-containing functional groups.

Thiols: Thiols and their conjugate bases (thiolates) are excellent sulfur nucleophiles and react efficiently to yield thioethers.

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can serve as oxygen nucleophiles. For instance, reaction with a carboxylate salt would produce an ester.

Carbon Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can form new carbon-carbon bonds by attacking the benzylic position.

Cross-Coupling Reactions Involving the Aryl Bromide Functionality

The aryl bromide portion of the molecule is less reactive towards nucleophilic substitution under typical conditions but is highly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. nih.govnih.gov This reaction has become indispensable in synthetic chemistry due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents. nih.govnih.gov

In the context of this compound, the aryl bromide can be selectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl substituents at the 4-position of the benzene (B151609) ring. nih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. youtube.com

Catalyst Systems: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific ligands. mdpi.comnih.gov The choice of catalyst can influence reaction rates and yields.

Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the efficiency and scope of the coupling reaction. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to enhance the rates of both oxidative addition and reductive elimination, leading to improved catalytic activity. nih.gov These ligands can stabilize the palladium catalyst and facilitate the reaction of challenging substrates, including sterically hindered ones. nih.govresearchgate.net The use of such advanced ligands has significantly expanded the utility of the Suzuki-Miyaura coupling. nih.gov

Below is a table summarizing the components and their roles in a typical Suzuki-Miyaura coupling reaction.

ComponentRoleCommon Examples
Aryl Halide ElectrophileThis compound
Organoboron Reagent NucleophileArylboronic acids, Alkylboronic acids
Palladium Catalyst Facilitates C-C bond formationPd(PPh₃)₄, PdCl₂(dppf)
Ligand Stabilizes catalyst, modulates reactivityPPh₃, XPhos, SPhos
Base Activates the organoboron reagentK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dissolves reactantsToluene, Dioxane, THF/Water mixtures
Substrate Scope and Limitations in Biaryl Construction

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. In the case of this compound, the aryl bromide at the C4 position is the primary site for Suzuki-Miyaura coupling under standard palladium-catalyzed conditions. The benzylic bromide generally remains intact due to the preferential oxidative addition of palladium(0) to the C(sp²)–Br bond over the C(sp³)–Br bond.

While direct experimental studies on the substrate scope of this compound are not extensively documented in peer-reviewed literature, a representative scope can be inferred from established Suzuki-Miyaura reactions on analogous 4-bromoaryl esters. The reaction is expected to proceed with a variety of boronic acids and their derivatives.

A representative substrate scope for the Suzuki-Miyaura coupling at the aryl bromide position is presented below.

EntryBoronic Acid/EsterProductExpected Yield
1Phenylboronic acidtert-Butyl 3-(bromomethyl)-[1,1'-biphenyl]-4-carboxylateGood to Excellent
24-Methoxyphenylboronic acidtert-Butyl 3-(bromomethyl)-4'-methoxy-[1,1'-biphenyl]-4-carboxylateExcellent
34-Trifluoromethylphenylboronic acidtert-Butyl 3-(bromomethyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylateGood
4Thiophene-2-boronic acidtert-Butyl 3-(bromomethyl)-4-(thiophen-2-yl)benzoateGood
5Pyridine-3-boronic acidtert-Butyl 3-(bromomethyl)-4-(pyridin-3-yl)benzoateModerate to Good
6Potassium vinyltrifluoroboratetert-Butyl 3-(bromomethyl)-4-vinylbenzoateModerate

This table is representative and based on general knowledge of Suzuki-Miyaura couplings. Actual yields may vary based on specific reaction conditions.

Limitations: Several factors can limit the efficiency of biaryl construction using this substrate:

Steric Hindrance: The ortho-bromomethyl group, while not directly adjacent to the reacting carbon, can exert steric influence that may slow the rates of transmetalation and reductive elimination, potentially requiring more robust catalytic systems or harsher conditions.

Side Reactions: Under certain conditions, particularly with highly active catalysts or elevated temperatures, competitive reaction at the benzylic bromide site can occur. This may lead to the formation of undesired byproducts, such as those arising from homo-coupling of the boronic acid or reaction at the benzylic position.

Substrate Stability: The tert-butyl ester is sensitive to strongly acidic or basic conditions, which limits the choice of reagents and reaction parameters that can be employed.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Negishi)

Beyond Suzuki coupling, this compound is a potential substrate for other key cross-coupling reactions. The chemoselectivity remains a central theme, with most standard palladium-catalyzed protocols favoring the aryl bromide position.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org For this compound, the reaction is expected to be highly selective for the C(sp²)–Br bond. The reactivity of halides in Sonogashira coupling generally follows the order I > Br > Cl, and aryl halides are standard substrates. wikipedia.orgyoutube.com The coupling would yield tert-butyl 4-(alkynyl)-3-(bromomethyl)benzoates, preserving the benzylic bromide for subsequent functionalization.

Heck Coupling: The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene. Similar to other palladium-catalyzed reactions, the Heck coupling is anticipated to occur selectively at the aryl bromide position, affording derivatives of tert-butyl 3-(bromomethyl)-4-vinylbenzoate.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes. While this increased reactivity can be advantageous, it may also reduce the chemoselectivity between the aryl and benzylic bromide sites. However, by carefully selecting the palladium catalyst, ligands, and reaction conditions, selective coupling at the aryl position is generally achievable. Alternatively, specific conditions have been developed for coupling at benzylic positions. rsc.org

Mechanistic Insights into Catalytic Cycles of Cross-Coupling

The selectivity observed in palladium-catalyzed cross-coupling reactions of this compound is rooted in the mechanism of the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: This is the initial and often rate-determining step where the C–Br bond adds across a low-valent palladium(0) center to form a palladium(II) species. nih.gov The oxidative addition to a C(sp²)–Br bond (aryl bromide) is kinetically and thermodynamically more favorable than addition to a C(sp³)–Br bond (benzylic bromide) for standard palladium phosphine catalysts. This difference in reactivity is the primary reason for the high chemoselectivity observed in Suzuki, Sonogashira, and Heck reactions, allowing for selective functionalization of the aromatic ring.

Transmetalation: The organometallic coupling partner (e.g., organoborane in Suzuki, organozinc in Negishi, or copper acetylide in Sonogashira) transfers its organic group to the palladium(II) center, displacing the halide. libretexts.org This step is influenced by the nature of the base and the steric environment of the catalyst. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For this compound, the cycle is dominated by the initial selective oxidative addition at the aryl C-Br bond, leaving the benzylic C-Br bond available for other transformations.

Chemoselectivity Challenges in Bifunctional Systems

The primary synthetic challenge when using this compound is to control which of the two C-Br bonds reacts. While standard palladium catalysis favors the aryl bromide, achieving the reverse selectivity or performing sequential couplings requires carefully designed strategies.

Differentiating Reactivity Between Aryl and Benzylic Halides

Achieving selective transformation at either the aryl or benzylic position requires tuning the reaction conditions or choosing orthogonal reaction types.

Reaction at the Aryl Halide: As discussed, this is the favored pathway for most palladium-catalyzed cross-coupling reactions due to the preferential oxidative addition at the C(sp²)–Br bond. libretexts.org Ligand and catalyst choice can further enhance this selectivity.

Reaction at the Benzylic Halide: To achieve selectivity for the benzylic position, one must either use a reaction that inherently favors C(sp³)–Br bonds or find catalytic systems that override the typical palladium selectivity.

Nucleophilic Substitution (SN2): The benzylic bromide is highly susceptible to SN2 reactions with a wide range of nucleophiles (e.g., amines, cyanides, thiolates), while the aryl bromide is inert to these conditions. This provides a straightforward method for selective functionalization.

Transition-Metal-Free Suzuki-Type Coupling: Certain methodologies have been developed that are selective for benzylic halides. For instance, a sulfide-catalyzed, transition-metal-free approach has been shown to couple benzyl (B1604629) halides with arylboronic acids, leaving aryl halides untouched. acs.org

Negishi and other Couplings: Specific conditions for Negishi rsc.org or other cross-electrophile couplings using nickel or cobalt catalysts can be optimized to favor reaction at the benzylic halide over the aryl halide. nih.govacs.org

StrategyTargeted PositionTypical ReactionKey Features
Standard Pd-CatalysisAryl BromideSuzuki, Heck, SonogashiraPd(0) preferentially adds to the C(sp²)-Br bond. libretexts.org
Nucleophilic SubstitutionBenzylic BromideSN2 ReactionAryl bromide is unreactive towards SN2 conditions.
Metal-Free CouplingBenzylic BromideSulfide-catalyzed Suzuki-typeOrthogonal reactivity to standard Pd-catalyzed methods. acs.org
Dual-Catalyst SystemsTunableCross-Electrophile CouplingDifferent metals (e.g., Ni, Co) can activate specific halides. nih.gov

Selective Transformations of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many nucleophilic and basic conditions used in cross-coupling but can be selectively removed under acidic conditions.

The removal (deprotection) of the tert-butyl group is typically achieved by treatment with acid, which proceeds via a mechanism involving protonation of the ester oxygen followed by elimination of isobutylene. While strong acids like trifluoroacetic acid (TFA) are effective, they can be harsh on sensitive substrates. Milder and more selective methods are often preferred.

Aqueous Phosphoric Acid: The use of 85% aqueous phosphoric acid is an effective and environmentally benign method for cleaving tert-butyl esters. acs.orgnih.gov These conditions are mild and show good selectivity, preserving other acid-sensitive groups like benzyl esters and TBDMS ethers. organic-chemistry.orgresearchgate.net

Zinc Bromide (ZnBr2): A solution of the Lewis acid ZnBr2 in a solvent like dichloromethane (B109758) (DCM) can chemoselectively hydrolyze tert-butyl esters. nih.gov This method is particularly useful when other highly acid-labile groups, such as N-Boc, are present, although selectivity can be substrate-dependent. scite.aiacs.org

ReagentConditionsAdvantagesLimitations
Trifluoroacetic Acid (TFA)DCM, 0 °C to r.t.Fast and efficientHarsh; can cleave other acid-labile groups (e.g., Boc)
85% aq. Phosphoric AcidToluene, heatMild, "green" reagent, good functional group tolerance acs.orgorganic-chemistry.orgSlower than TFA; may not be selective over tert-butyl ethers acs.org
Zinc Bromide (ZnBr2)DCM, r.t.Mild Lewis acid, can be selective nih.govCan be slow; may be inhibited by Lewis basic groups researchgate.net
Reductive Transformations to Benzylic Alcohols

The selective reduction of the ester functionality in this compound to a benzylic alcohol, while preserving the benzylic bromide and the aryl bromide, presents a significant challenge due to the high reactivity of the C-Br bonds towards many reducing agents.

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) would likely lead to a complex mixture of products. This is because, in addition to reducing the ester, LiAlH₄ can also cause the reductive cleavage of both the benzylic and aryl bromide moieties.

A more plausible, albeit still challenging, approach would involve a two-step process: first, the selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by reduction of the carboxylic acid to the alcohol. The tert-butyl group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the carboxylic acid. Subsequent reduction of the carboxylic acid could then be attempted with borane (B79455) complexes (e.g., BH₃·THF), which are known to reduce carboxylic acids in the presence of aryl halides. However, the benzylic bromide would remain a reactive site prone to reduction.

Table 1: Plausible, though not experimentally verified, conditions for the transformation to the corresponding benzylic alcohol.

StepReagents and ConditionsExpected Intermediate/ProductPotential Challenges
1. Ester HydrolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM)4-bromo-3-(bromomethyl)benzoic acidPotential for side reactions if heated.
2. Acid ReductionBorane tetrahydrofuran (B95107) complex (BH₃·THF)(4-bromo-3-(bromomethyl)phenyl)methanolCompetitive reduction of the benzylic bromide.

Electrophilic Aromatic Substitution Reactivity of the Substituted Benzene Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromo substituent and the tert-butoxycarbonyl group. The bromomethyl group also exerts a deactivating inductive effect.

The directing effects of the substituents are as follows:

The bromo group is an ortho, para-director, though deactivating.

The tert-butoxycarbonyl group is a meta-director and strongly deactivating.

The bromomethyl group is weakly deactivating and a meta-director to its position.

Considering the positions on the ring, the bromine is at C4, the bromomethyl at C3, and the ester at C1. The positions open to substitution are C2, C5, and C6.

Position C2 is ortho to the ester and ortho to the bromomethyl group.

Position C5 is para to the ester and ortho to the bromine.

Position C6 is ortho to the ester and meta to both the bromine and bromomethyl groups.

Radical Reaction Pathways and Their Control

The benzylic bromide of this compound is a prime site for radical reactions. Benzylic C-Br bonds are relatively weak and can be homolytically cleaved to form a stable benzylic radical. This reactivity is foundational to the synthesis of this compound, which is typically prepared via radical bromination of tert-butyl 4-bromo-3-methylbenzoate using a radical initiator like AIBN (azobisisobutyronitrile) and a bromine source such as NBS (N-bromosuccinimide).

This benzylic radical can participate in various synthetic transformations. For example, it can be trapped by radical acceptors or used in atom transfer radical polymerization (ATRP). Control over these radical pathways is crucial to achieving desired synthetic outcomes. The choice of initiator, solvent, and temperature can influence the reaction path. For instance, in the presence of a suitable alkene and a radical initiator, a radical addition reaction could be initiated at the benzylic position.

Investigation of Ring Functionalization and Derivatization Pathways

The most synthetically useful handle for ring functionalization on this compound is the aryl bromide. This group is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are generally tolerant of both the ester and the benzylic bromide functionalities under carefully controlled conditions.

Table 2: Potential Cross-Coupling Reactions for Ring Functionalization.

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki CouplingAryl or vinyl boronic acid/esterPd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryl or styrenyl derivative
Heck CouplingAlkenePd(OAc)₂, phosphine ligand, baseCinnamate ester derivative
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Aryl alkyne derivative
Buchwald-Hartwig AminationAminePd catalyst, phosphine ligand, baseN-aryl amine derivative

These reactions would allow for the introduction of a wide range of substituents at the C4 position, leading to a diverse library of derivatives. The benzylic bromide can then be used for subsequent modifications, such as nucleophilic substitution to introduce other functional groups or to link the molecule to a larger scaffold.

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 4 Bromo 3 Bromomethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations in ¹H and ¹³C NMR spectra, the constitution of tert-Butyl 4-bromo-3-(bromomethyl)benzoate can be definitively established.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region, in particular, offers significant insight into the substitution pattern of the benzene (B151609) ring.

The protons on the benzene ring are expected to show a characteristic splitting pattern. The proton at the C2 position, being adjacent to both the bromomethyl and the ester groups, would appear as a doublet. The proton at the C6 position, adjacent to the bromine atom, would also present as a doublet. The proton at the C5 position, situated between the bromine and the bromomethyl group, is anticipated to appear as a doublet of doublets due to coupling with both neighboring protons.

The benzylic protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The nine equivalent protons of the tert-butyl group are predicted to give a sharp singlet in the upfield region of the spectrum, characteristic of this bulky alkyl group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (C2-H)~8.1d~2.0
Aromatic H (C5-H)~7.8dd~8.4, 2.0
Aromatic H (C6-H)~7.7d~8.4
Bromomethyl (-CH₂Br)~4.7s-
tert-Butyl (-C(CH₃)₃)~1.6s-

Note: Predicted values are based on the analysis of similar structures and established substituent effects in benzene rings.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal due to its hybridization and proximity to two oxygen atoms. The aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts influenced by the electron-withdrawing effects of the bromine and ester groups and the electron-donating effect of the bromomethyl group. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will be found in the aliphatic region of the spectrum. The carbon of the bromomethyl group is expected at a characteristic downfield position for an alkyl halide.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~164
Aromatic C (C1)~135
Aromatic C (C4)~133
Aromatic C (C2)~132
Aromatic C (C6)~131
Aromatic C (C5)~129
Aromatic C (C3)~128
Quaternary C (-C (CH₃)₃)~82
Bromomethyl (-C H₂Br)~32
tert-Butyl (-C(C H₃)₃)~28

Note: Predicted values are based on the analysis of similar structures and established substituent effects.

To unambiguously confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, a cross-peak would be expected between the aromatic protons at C5 and C6, and between the protons at C5 and C2, confirming their ortho and meta relationships, respectively. The absence of cross-peaks for the bromomethyl and tert-butyl protons would confirm they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the bromomethyl carbon signal and its corresponding proton signal, as well as correlations for each aromatic C-H pair and the tert-butyl carbons and protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. Key expected HMBC correlations for this compound would include:

The carbonyl carbon showing a correlation to the tert-butyl protons.

The bromomethyl protons showing correlations to the aromatic carbons C2, C3, and C4.

The aromatic proton at C2 showing correlations to the carbonyl carbon and aromatic carbons C4 and C6.

Together, these 2D NMR experiments would provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₂H₁₄Br₂O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Theoretical Exact Mass Calculation:

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon1212.000000144.000000
Hydrogen141.00782514.10955
Bromine278.918338157.836676
Oxygen215.99491531.98983
Total 347.936056

An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition of the molecule.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing compound.

For a compound with two bromine atoms, like this compound, the molecular ion region will exhibit a distinctive triplet of peaks:

M: The peak corresponding to the molecule containing two ⁷⁹Br isotopes.

M+2: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M peak. whitman.edu

M+4: The peak for the molecule with two ⁸¹Br isotopes. This peak will have an intensity roughly equal to the M peak. whitman.edu

This characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is a definitive signature for the presence of two bromine atoms in the molecule. nih.gov The observation of this pattern in the mass spectrum of this compound would provide conclusive evidence for its di-brominated nature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. mdpi.com These two methods are often complementary, as vibrations that are strong in IR may be weak or silent in Raman, and vice versa. arxiv.org For this compound, these techniques provide definitive evidence for its key structural features.

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to its constituent functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1715-1735 cm⁻¹. The presence of the tert-butyl group is confirmed by C-H stretching and bending vibrations. The aromatic ring gives rise to a series of characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and intensity of these bands. Finally, the presence of the two bromine atoms is indicated by C-Br stretching vibrations, which typically appear at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

While specific, detailed analyses of the Raman spectrum for this particular compound are not widely published, the technique is well-suited for observing the symmetric vibrations of the molecule, particularly the aromatic ring breathing modes and the C-Br bonds. mdpi.com

Below is a table summarizing the expected and observed characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed IR Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000Present
Aliphatic C-H (tert-butyl)Stretch2980-2960Present
Ester C=OStretch1735-1715~1720 (Strong)
Aromatic C=CStretch1600-1450Multiple bands observed
Aliphatic C-H (CH₂)Bend (Scissoring)~1465Present
Aliphatic C-H (tert-butyl)Bend (Umbrella)~1370Present
Ester C-OStretch1300-1100Present
C-Br (Aromatic)Stretch600-500Present
C-Br (Alkyl)Stretch650-550Present

This table is a compilation of typical infrared absorption frequencies and may not reflect all bands present in an experimental spectrum.

Vibrational spectroscopy can also offer insights into the conformational preferences and intermolecular forces within a sample. For this compound, the rotational freedom around the C-C bond connecting the bromomethyl group to the benzene ring and the C-O bond of the ester linkage could lead to different conformers. These different spatial arrangements could, in theory, result in slight shifts in the vibrational frequencies of the associated functional groups.

In the solid state, intermolecular interactions, such as dipole-dipole forces between the polar C=O and C-Br bonds of adjacent molecules, can influence the vibrational spectra. These interactions can cause peak broadening or shifts to lower or higher wavenumbers compared to the gas phase or a dilute solution. A detailed temperature-dependent spectroscopic study or comparison between spectra recorded in different phases (solid vs. solution) would be necessary to fully elucidate these subtle structural details.

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

As of the latest available data, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported in publicly accessible crystallographic databases. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice, confirming the connectivity and stereochemistry of the compound unambiguously.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions) within the benzene ring.

The substitution on the benzene ring, including the bromo, bromomethyl, and tert-butoxycarbonyl groups, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). While extensive studies are not available, related compounds show characteristic absorptions. For instance, a similar compound, tert-butyl p-(bromomethyl)benzoate, is reported to have a λmax at 244 nm. caymanchem.com It is expected that this compound would exhibit a similar absorption profile, likely with a λmax in the 240-280 nm range, corresponding to the π → π* transitions of the substituted aromatic system.

Spectroscopy Type Parameter Expected/Reported Value Associated Transition
UV-Visλmax~240-280 nmπ → π*

Computational Chemistry and Theoretical Studies on Tert Butyl 4 Bromo 3 Bromomethyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like tert-Butyl 4-bromo-3-(bromomethyl)benzoate, with its multiple rotatable bonds and reactive sites, such studies would be invaluable.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in computational analysis is geometry optimization to determine the most stable three-dimensional structure of the molecule. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve analyzing the rotational barriers of the tert-butyl ester and bromomethyl groups.

A comprehensive conformational landscape analysis would identify various local energy minima and the transition states connecting them. This would reveal the flexibility of the molecule and the most likely shapes it adopts under different conditions. Such an analysis would likely show the preferred orientation of the bulky tert-butyl group relative to the aromatic ring and the rotational preference of the C-C bond connecting the bromomethyl group.

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerDihedral Angle (C-C-O-C) (°)Dihedral Angle (C-Ar-C-Br) (°)Relative Energy (kcal/mol)
10600.00
2180601.5
301802.1
41801803.6

Note: This table is illustrative and not based on published experimental or computational data.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atoms. The LUMO would likely be distributed over the carbonyl group of the ester and the antibonding orbitals associated with the C-Br bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is illustrative and not based on published experimental or computational data.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is a powerful tool for predicting how a molecule will interact with other chemical species.

In an MEP map of this compound, the regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the ester group and the bromine atom on the ring, indicating their susceptibility to electrophilic attack. The areas of positive potential (blue) would be located around the hydrogen atoms and, significantly, the carbon of the bromomethyl group, highlighting its electrophilic nature and susceptibility to nucleophilic attack.

Mechanistic Elucidation through Computational Reaction Modeling

Computational modeling can be used to simulate chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally.

Transition State Calculations for Key Transformations (e.g., nucleophilic attack, oxidative addition)

For this compound, two key reactive sites are the benzylic carbon of the bromomethyl group and the C-Br bond on the aromatic ring. Transition state calculations could elucidate the mechanisms of reactions at these sites.

For instance, modeling the nucleophilic substitution at the bromomethyl group would involve locating the transition state for the SN2 reaction, providing information on the activation energy and the geometry of the transition state complex. Similarly, for reactions involving the aryl bromide, such as palladium-catalyzed cross-coupling reactions, transition state calculations for the oxidative addition step would be crucial for understanding the reaction kinetics and the role of the catalyst.

Prediction of Reaction Energy Profiles and Kinetic Parameters

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a thermodynamic and kinetic picture of the reaction.

For a given reaction of this compound, the energy profile would reveal whether the reaction is exothermic or endothermic and would provide the activation energies for each step. From these activation energies, it is possible to estimate reaction rate constants using transition state theory, offering predictive power for reaction outcomes under various conditions.

Solvation Effects on Molecular Structure and Reactivity

Solvation models are critical tools in computational chemistry for understanding how a solvent influences a solute's properties and chemical behavior. numberanalytics.com For a molecule like this compound, which possesses both polar (ester) and reactive (benzylic bromide) functionalities, the choice of solvent is expected to significantly modulate its structure and reactivity.

Research Findings: Computational studies on halogenated organic compounds often employ implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), to simulate the solvent environment. researchgate.netgithub.io These models represent the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk electrostatic effects. numberanalytics.comgithub.io

For this compound, theoretical calculations would explore how solvents of varying polarity affect its conformational equilibrium and the energetics of reactions, particularly nucleophilic substitution at the benzylic carbon. The presence of two bromine atoms and an ester group makes the molecule susceptible to complex solvent interactions. chemrxiv.org

In Nonpolar Solvents (e.g., Toluene, Carbon Tetrachloride): The molecule is expected to adopt a conformation primarily dictated by intramolecular steric and electronic effects. The reactivity of the benzylic bromide would be baseline, influenced mainly by the inherent electronic properties of the substituted benzene (B151609) ring.

In Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with the carbonyl oxygen of the ester group. This interaction could influence the rotational barrier of the ester group and potentially affect the electronic distribution in the aromatic ring. However, for SN1-type reactions, these solvents would be highly effective at stabilizing the resulting carbocation, thereby increasing the reactivity of the benzylic bromide.

A hypothetical data table below illustrates the predicted effect of different solvents on the molecule's dipole moment and the C-Br bond length of the bromomethyl group, as might be determined by DFT calculations using an SMD solvation model. github.io

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted C-Br Bond Length (Å)
Gas Phase (Vacuum)12.851.975
Toluene2.43.101.978
Dimethyl Sulfoxide (DMSO)46.74.551.985
Water80.14.901.991

Prediction of Spectroscopic Properties (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis. Density Functional Theory (DFT) is a common method for these predictions. nih.govnih.gov

Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level of theory). nih.govliverpool.ac.ukacs.org These calculations determine the isotropic shielding tensors of the nuclei, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov For this compound, theoretical predictions would help assign the signals of the aromatic protons and the distinct carbon atoms in the structure.

Below is a table comparing hypothetical experimental NMR data with theoretical values calculated using the GIAO-DFT method.

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃1.5928.1
-C(CH₃)₃-81.5
-CH₂Br4.7531.5
Aromatic C-H (H-6)7.65130.8
Aromatic C-H (H-5)7.80132.1
Aromatic C-H (H-2)8.10133.5
Aromatic C-CO-131.2
Aromatic C-CH₂Br-138.5
Aromatic C-Br-125.0
C=O-164.5

Vibrational Spectroscopy (FT-IR, FT-Raman): Theoretical vibrational frequencies can be computed using DFT to help interpret experimental infrared and Raman spectra. nih.gov The calculations yield a set of normal modes and their corresponding frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. For the title compound, key vibrational modes would include the C=O stretching of the ester group, aromatic C-C stretching, C-H stretching and bending, and C-Br stretching of both the aryl and alkyl bromides.

The following table lists some of the most characteristic vibrational frequencies predicted for the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C=O Stretch (Ester)1715Strong
Aromatic C=C Stretch1595, 1480Medium-Strong
Aliphatic C-H Stretch (-C(CH₃)₃, -CH₂Br)2970-2850Medium
C-O Stretch (Ester)1280, 1150Strong
C-Br Stretch (Benzylic)680Medium
C-Br Stretch (Aromatic)610Medium

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netnih.gov Such models are valuable for predicting the reactivity of new compounds before they are synthesized. researchgate.net For a series of analogs of this compound, a QSRR study could be designed to predict the rate of nucleophilic substitution at the benzylic position, which is the most reactive site.

Research Findings: A QSRR model is developed by first calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. flemingcollege.canih.govacs.org The calculated descriptors are then used as independent variables in a statistical regression to model a measured dependent variable, such as a reaction rate constant (log k).

For a QSRR study on this compound and its analogs (e.g., varying the substituent at the 4-position or on the aromatic ring), the following steps would be taken:

Define a Reactivity Endpoint: Measure the rate constant (k) for a specific reaction, for instance, the reaction with a nucleophile like sodium iodide in acetone. The logarithm of this rate constant (log k) would serve as the dependent variable.

Calculate Molecular Descriptors: For each analog, calculate a range of theoretical descriptors.

Electronic Descriptors: Hammett constants (σ), calculated atomic charges (e.g., Mulliken or NBO charges) on the benzylic carbon, dipole moment.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR).

Lipophilic Descriptors: Logarithm of the partition coefficient (LogP).

Quantum Chemical Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which can indicate susceptibility to nucleophilic attack.

Develop the QSRR Model: Use multiple linear regression (MLR) or more advanced machine learning methods to find the best correlation between the descriptors and the reactivity endpoint (log k). researchgate.netnih.govacs.org

A hypothetical QSRR equation might look like: log k = c₀ + c₁σ + c₂Eₛ + c₃ELUMO

The table below presents hypothetical data for a QSRR study on a small set of related compounds.

Compound (Substituent at para-position)Hammett Constant (σ)ELUMO (eV)log k (Relative Rate)
-NO₂0.78-1.851.50
-Br (Title Compound)0.23-1.200.25
-H0.00-1.100.00
-CH₃-0.17-0.95-0.35
-OCH₃-0.27-0.88-0.50

This model could then be used to predict the reactivity of other unsynthesized analogs, guiding future research and development. flemingcollege.ca

Applications of Tert Butyl 4 Bromo 3 Bromomethyl Benzoate in Advanced Organic Synthesis

Synthesis of Orthogonally Functionalized Aromatic Scaffolds

The defining feature of tert-butyl 4-bromo-3-(bromomethyl)benzoate is its orthogonal reactivity, which is the key to its utility in synthesizing intricately functionalized aromatic compounds. The three key functional groups exhibit differential reactivity, allowing for selective transformations at each position without affecting the others.

The reactivity of these groups typically follows this order:

Bromomethyl group (-CH2Br): This is the most reactive site, readily participating in nucleophilic substitution reactions. It can be transformed into a variety of other functional groups, such as alcohols, ethers, amines, and nitriles, by reaction with appropriate nucleophiles.

Bromo group (-Br): The aryl bromide is significantly less reactive than the benzylic bromide and is primarily exploited in transition-metal-catalyzed cross-coupling reactions. Common examples include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

tert-Butyl ester (-COOC(CH3)3): This group is the most stable under the conditions used to modify the other two sites. It serves as a protecting group for the carboxylic acid functionality and can be selectively deprotected under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in the synthetic sequence to reveal the carboxylic acid for further manipulation, such as amide bond formation.

This orthogonality allows for a modular and convergent approach to synthesis, where different fragments can be sequentially introduced onto the aromatic ring.

Building Block for Complex Molecular Architectures and Scaffolds

The unique structural and reactivity profile of this compound makes it an ideal starting material for the construction of a variety of complex molecular architectures.

Construction of Biaryl Compounds and Polyaromatic Systems for Materials Science

The aryl bromide functionality of this compound is a key handle for the construction of biaryl and polyaromatic systems through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of advanced materials with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming carbon-carbon bonds. In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a new aryl or heteroaryl group at the 4-position of the benzoate (B1203000) ring.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent, again catalyzed by a palladium complex. The Stille reaction is known for its tolerance of a wide range of functional groups.

By carefully selecting the coupling partners, a diverse range of biaryl and polyaromatic structures can be synthesized. These compounds are of significant interest in materials science for applications in:

Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation in these systems can be tuned to achieve desired emission colors and high quantum efficiencies.

Organic Photovoltaics (OPVs): Polyaromatic compounds can serve as electron-donating or electron-accepting materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): The rigid, planar structures of many polyaromatic systems facilitate efficient charge transport, which is crucial for high-performance transistors.

The other functional groups on the this compound scaffold can be further elaborated to fine-tune the properties of the final material, for instance, by introducing solubilizing groups or moieties that promote self-assembly.

Incorporation into Macrocyclic Structures via Controlled Cyclization

The bifunctional nature of this compound, with its reactive bromomethyl group and a latent carboxylic acid, makes it a valuable component in the synthesis of macrocycles. Macrocycles are large ring structures that are of interest in host-guest chemistry, catalysis, and as synthetic ion channels.

The synthesis of macrocycles often involves a high-dilution reaction condition to favor intramolecular cyclization over intermolecular polymerization. A typical strategy using this compound might involve:

Initial Functionalization: The bromomethyl group is reacted with a difunctional linker molecule, for example, a diamine or a diol.

Second Coupling: The aryl bromide is then coupled with another reactive site on the linker, or with a second molecule of the functionalized benzoate, to form the macrocyclic ring. This can be achieved through a variety of reactions, including nucleophilic substitution or a transition-metal-catalyzed coupling.

Deprotection and Modification: Finally, the tert-butyl ester can be deprotected to reveal the carboxylic acid, which can be further functionalized or used to modulate the properties of the macrocycle.

The rigid benzene (B151609) core of this compound provides a well-defined structural element within the macrocycle, influencing its shape and binding properties.

Precursor for Diverse Heterocyclic Ring Systems (e.g., pyrazoles, indoles, spiroindolines)

The multiple reactive sites on this compound can be cleverly exploited to construct a variety of heterocyclic ring systems, which are ubiquitous in pharmaceuticals and natural products.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles. A strategy involving this compound could start with the conversion of the bromomethyl group to an aldehyde. This aldehyde can then be reacted with a phenylhydrazine, and the resulting phenylhydrazone can be cyclized under acidic conditions to form the indole ring. The bromo and tert-butyl ester groups would remain intact for further diversification.

Spiroindoline Synthesis: Spiroindolines are complex, three-dimensional structures that are of increasing interest in drug discovery. The synthesis of spiroindolines often involves an intramolecular cyclization. For instance, the bromomethyl group of this compound could be used to alkylate the nitrogen of an appropriately substituted aniline (B41778). Subsequent intramolecular Heck reaction between the aryl bromide and a suitably positioned double bond on the aniline substituent could then forge the spirocyclic junction.

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. While not a direct precursor, the functional groups on this compound can be manipulated to generate the necessary fragments for pyrazole synthesis. For example, the bromomethyl group could be converted to a methyl ketone, and the aryl bromide could be coupled with a suitable boronic ester to introduce another carbonyl group, thus setting the stage for cyclization with a hydrazine (B178648) derivative.

Use as a Chemical Probe and Ligand Precursor

A chemical probe is a small molecule that is used to study biological systems. This compound can serve as a versatile scaffold for the synthesis of chemical probes due to the ease with which its functional groups can be modified.

For example, the bromomethyl group can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, which allows for the visualization or isolation of the probe's biological target. The aryl bromide can be used to introduce a pharmacophore, which is the part of the molecule that interacts with the biological target. The tert-butyl ester can be deprotected to reveal a carboxylic acid, which can be used to improve the solubility of the probe or to attach it to a solid support.

Similarly, the scaffold can be used to synthesize ligands for metal catalysts or for biological receptors. The diverse reactivity of the functional groups allows for the systematic variation of the ligand structure, which is essential for optimizing the performance of a catalyst or the binding affinity of a ligand.

Contributions to Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a strategy for the rapid synthesis of a large number of structurally diverse small molecules. Combinatorial chemistry is a related approach that involves the systematic combination of a limited number of building blocks to create a large library of compounds.

This compound is an excellent building block for both DOS and combinatorial chemistry. Its trifunctional nature allows for the introduction of three points of diversity in a single molecule. For example, a library of compounds could be generated by reacting the bromomethyl group with a set of different nucleophiles, followed by coupling the aryl bromide with a set of different boronic acids, and finally deprotecting the tert-butyl ester and reacting the resulting carboxylic acid with a set of different amines. This would result in a large and diverse library of compounds that could be screened for biological activity.

The ability to generate large and diverse libraries of compounds from a single, readily available starting material is a major advantage in drug discovery and materials science.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern synthetic methodology. nih.gov Future research will undoubtedly focus on developing more sustainable and atom-economical routes to tert-butyl 4-bromo-3-(bromomethyl)benzoate and its derivatives.

Current synthetic approaches often rely on traditional bromination methods that may use stoichiometric and hazardous reagents. Future strategies will likely explore catalytic and more environmentally benign alternatives. For instance, the use of solid-supported catalysts or enzymatic reactions could offer greener pathways. researchgate.netnih.gov The development of one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, would significantly enhance atom economy by minimizing waste and purification steps. nih.gov

Furthermore, exploring alternative starting materials derived from renewable feedstocks could provide a more sustainable lifecycle for this class of compounds. nih.gov Research into catalytic systems that enable the direct and selective functionalization of C-H bonds would also represent a significant leap forward in atom economy, bypassing the need for pre-functionalized starting materials. researchgate.net

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The distinct reactivity of the aryl bromide and benzylic bromide moieties in this compound allows for a wide range of selective transformations. Future research will delve into novel reactivity modes to construct unprecedented molecular scaffolds.

The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. nih.gov Future work could explore the use of novel catalysts that allow for these couplings to occur under milder conditions or with a broader range of coupling partners, including those that are sterically demanding. The development of methods for the site-selective cross-coupling of polyhalogenated arenes will be particularly relevant. nih.gov

The benzylic bromide is a reactive electrophile, susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of a wide array of functional groups. Future research may focus on diastereoselective and enantioselective transformations at this position, potentially using chiral catalysts or auxiliaries to control stereochemistry.

Moreover, the interplay between the two bromine substituents could lead to novel intramolecular cyclization reactions, providing access to complex heterocyclic systems. The development of catalysts that can selectively activate one C-Br bond in the presence of the other will be crucial for achieving such transformations.

Application in Automated Synthesis and Flow Chemistry Platforms for Scalability

The increasing demand for the rapid synthesis and screening of compound libraries has propelled the development of automated synthesis and flow chemistry platforms. rsc.orgnih.gov this compound is an ideal candidate for integration into these high-throughput workflows.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless multi-step synthesis. nih.gov Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis and derivatization of this compound. This would enable the rapid generation of a diverse range of analogues for applications in drug discovery and materials science. rsc.orgnih.gov

The modular nature of flow chemistry systems allows for the "telescoping" of reactions, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. rsc.org This approach could be used to perform sequential functionalization of the aryl and benzylic bromide moieties in a continuous and automated fashion.

Advanced in situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

A deeper understanding of reaction mechanisms is essential for optimizing reaction conditions and developing new transformations. Advanced in situ spectroscopic techniques are powerful tools for monitoring reactions in real-time and identifying transient intermediates. rsc.orgmt.com

Future research will likely employ techniques such as in situ NMR, IR, and Raman spectroscopy to study the kinetics and mechanisms of reactions involving this compound. rsc.orgresearchgate.net This will be particularly valuable for understanding the selectivity of reactions involving the two different bromine substituents.

When coupled with flow chemistry platforms, in situ monitoring allows for rapid reaction optimization and the collection of large datasets for mechanistic studies. rsc.orgnih.gov This data can be used to develop predictive models for reaction outcomes and to design more efficient and selective synthetic routes. Computational studies, such as density functional theory (DFT) calculations, will also play a crucial role in complementing experimental data and providing a deeper understanding of the underlying reaction pathways. nih.govresearchgate.netrsc.org

Expanding its Utility in Emerging Fields of Chemical Science and Technology

The unique structural features of this compound make it a promising scaffold for applications in various emerging fields of chemical science and technology.

In medicinal chemistry, this compound can serve as a versatile starting material for the synthesis of complex molecules with potential therapeutic applications. nih.govfrontiersin.org The ability to introduce diverse functional groups at two distinct positions on the aromatic ring allows for the creation of compound libraries for screening against a wide range of biological targets. Benzoic acid derivatives, in general, are known to be important pharmacophores in a variety of drug classes. researchgate.net

In materials science, functionalized aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The bifunctional nature of this compound could be exploited to create novel polymers with tailored electronic and optical properties. The introduction of different substituents could be used to fine-tune the material's properties for specific applications.

The development of bifunctional molecules for applications in chemical biology, such as chemical probes and bioconjugation reagents, is another exciting area of research. researchgate.net The orthogonal reactivity of the two bromine atoms could be used to attach different molecular entities, such as a fluorescent dye and a targeting ligand, to create sophisticated tools for studying biological processes.

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-bromo-3-(bromomethyl)benzoate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via benzylic bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in an inert solvent (e.g., CCl₄) under reflux . Alternative routes involve alkylation of tert-butyl esters with brominated intermediates, such as methyl 4-(bromomethyl)benzoate, in the presence of Boc-protected amines . Key conditions include:
  • Catalyst control : Benzoyl peroxide initiates radical bromination .
  • Inert atmosphere : Nitrogen or argon to prevent side reactions .
  • Temperature : Reflux conditions (70–80°C) for optimal bromine activation .

Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsKey ConsiderationsSource
Radical BrominationNBS, benzoyl peroxide, CCl₄, refluxRadical initiation
AlkylationMethyl 4-(bromomethyl)benzoate, Boc-amineSteric hindrance effects

Q. How can researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 7.8–7.3 ppm) and bromomethyl groups (δ ~3.7 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 514.2137) . Melting point analysis (103–106°C) aligns with tert-butyl derivatives . Purity is assessed via HPLC (>95%) or TLC (silica gel, hexane/EtOAc).

Table 2 : Representative Spectral Data

TechniqueObserved Data (Example Compound)Source
¹H NMR (CDCl₃)δ 7.89–7.85 (m, aromatic H), 3.72 (s, CH₂Br)
HRMS[M+H]⁺: 514.2137 (calc.), 514.2119 (obs.)
Melting Point103–106°C

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear full protective clothing, nitrile gloves, and safety goggles. Use P95 respirators for particulate protection .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated by-products .
  • Storage : Store in a cool, dry place under nitrogen to prevent hydrolysis .
  • Waste disposal : Segregate halogenated waste and transfer to certified disposal facilities .

Advanced Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :
  • Solvent selection : Use anhydrous DCM or THF to reduce hydrolysis .
  • Catalyst loading : Optimize benzoyl peroxide (1–2 mol%) to suppress over-bromination .
  • Light activation : Photochemical methods (24W blue LED) enhance regioselectivity in radical reactions .
  • Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation .

Q. What analytical approaches resolve contradictions in reported physical properties (e.g., melting points)?

  • Methodological Answer : Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles ) arise from impurities or polymorphic forms. Resolve via:
  • Differential Scanning Calorimetry (DSC) : Confirm thermal behavior.
  • X-ray crystallography : Determine crystal structure .
  • Recrystallization : Purify using ethanol/water mixtures to isolate stable polymorphs .

Q. What strategies are effective for functionalizing this compound into complex intermediates?

  • Methodological Answer :
  • Saponification : Hydrolyze the tert-butyl ester with NaOH to yield carboxylic acids .
  • Nucleophilic substitution : React the bromomethyl group with amines (e.g., N-methylpiperazine) to form piperazine derivatives .
  • Coupling reactions : Use EDC/HOBt to conjugate with aminomethylpyridine .

Table 3 : Functionalization Pathways

Reaction TypeReagents/ConditionsProduct ApplicationSource
Ester hydrolysisNaOH, H₂O/THF, 50°CCarboxylic acid intermediates
Amine alkylationN-Methylpiperazine, DMF, 80°CPiperazine derivatives

Q. What purification techniques are suitable for isolating this compound from halogenated by-products?

  • Methodological Answer :
  • Column chromatography : Use silica gel with hexane/EtOAc (4:1) to separate brominated isomers .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure .

Q. How does the steric hindrance of the tert-butyl group influence substitution reactivity?

  • Methodological Answer : The tert-butyl group reduces electrophilicity at the ester carbonyl, slowing nucleophilic attacks. This steric effect is leveraged in:
  • Protecting group strategies : Stabilize intermediates during multi-step syntheses .
  • Regioselective bromination : Direct bromine to less hindered positions (e.g., para to the ester) .

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